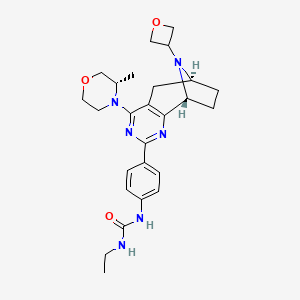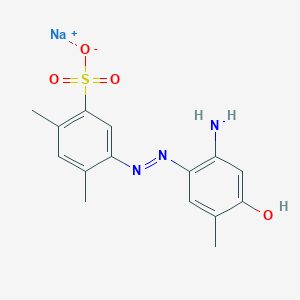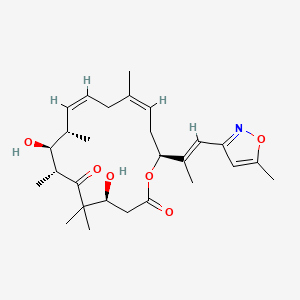
PTX-013 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PTX013 is a potent, cytotoxic anti-tumor agents. PTX013 is particularly effective at inhibiting the growth of several human cancer cell lines, as well as drug resistant cancer cells. Mechanistically, PTX013 induces cell cycle arrest in sub-G1 and G0/G1 phases of e.g. SQ20B cells, a radio-resistant human head and neck carcinoma model. In the syngeneic B16F10 melanoma tumor mouse model, PTX013 (0.5 mg/Kg) inhibits tumor growth by about 50-fold better than parent PTX008.
Wissenschaftliche Forschungsanwendungen
Multifunctional Nanocarrier Development : A multifunctional hybrid nanocarrier made of a magnetic core and a mesoporous silica shell was developed, which included Paclitaxel (PTX). This nanocarrier, apart from delivering the drug, also served as a probe for confocal and two-photon fluorescence imaging, as well as a magnetic resonance imaging contrast agent. The nanocarrier could release PTX in response to near-infrared irradiation, thereby providing a combined chemo-photothermal treatment effect (Wang et al., 2016).
Targeted Therapy for Prostate Cancer : A drug nanocarrier was developed using magnetic nanoparticles to immobilize PTX, enhancing its thermal stability and water solubility. This approach led to more effective treatment of prostate cancer cells using lower therapeutic doses, potentially reducing side-effects (Hua et al., 2010).
Carbon-Based Nanovectors for Drug Delivery : Hydrophilic carbon clusters were used to create a formulation of PTX for enhanced stability and effectiveness in reducing tumor volumes in a murine model of oral squamous cell carcinoma. This study demonstrated the viability of carbon nanomaterials as drug delivery vehicles (Berlin et al., 2010).
Hepatocellular Carcinoma Targeting : Nanoliposomes modified by glycyrrhetinic acid and ferric tetroxide were synthesized for targeted delivery of PTX to treat hepatocellular carcinoma. This targeted approach aimed to improve efficacy while reducing systemic toxicity and side effects (Zhao et al., 2021).
Mechanistic and Clinical Effects in Breast Cancer : PTX is widely used in breast cancer treatment. The study discussed the mechanisms of PTX's action, challenges like drug resistance, and novel formulations like albumin-bound PTX for higher efficiency and reduced side effects (Samaan et al., 2019).
Thermoresponsive Delivery System : A β-cyclodextrin-based poly(N-isopropylacrylamide) star polymer was used for thermoresponsive delivery of PTX to cancer cells. This system enhanced the water solubility of PTX and ensured its efficient delivery at body temperature (Song et al., 2016).
Enhanced Neuroblastoma Cell Differentiation : Pentoxifylline (PTX) was found to augment TNF alpha-induced neuroblastoma cell differentiation, demonstrating a novel signal transduction pathway (Yang et al., 1995).
Eigenschaften
Molekularformel |
C44H64Cl4N4O4 |
|---|---|
Molekulargewicht |
854.82 |
Aussehen |
Solid powder |
Synonyme |
PTX013; PTX-013; PTX 013; PTX-013 tetrahydrochloride; PTX-013 HCl; 2,2/',2/'/',2/'/'/'-(1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayltetrakis(oxy))tetrakis(N,N-dimethylethan-1-amine) tetrahydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





